6,7-dimethoxy-3-{3-[4-(4-methoxyphenyl)piperazin-1-yl]-3-oxopropyl}quinazolin-4(3H)-one
Description
This compound is a quinazolin-4(3H)-one derivative featuring a 6,7-dimethoxy-substituted quinazolinone core and a 3-oxopropyl chain linked to a 4-(4-methoxyphenyl)piperazine moiety. Its molecular formula is C₂₃H₂₇N₃O₇ (MW: 457.48 g/mol) .
Properties
Molecular Formula |
C24H28N4O5 |
|---|---|
Molecular Weight |
452.5 g/mol |
IUPAC Name |
6,7-dimethoxy-3-[3-[4-(4-methoxyphenyl)piperazin-1-yl]-3-oxopropyl]quinazolin-4-one |
InChI |
InChI=1S/C24H28N4O5/c1-31-18-6-4-17(5-7-18)26-10-12-27(13-11-26)23(29)8-9-28-16-25-20-15-22(33-3)21(32-2)14-19(20)24(28)30/h4-7,14-16H,8-13H2,1-3H3 |
InChI Key |
NPKYUMGHJYHSIY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)C(=O)CCN3C=NC4=CC(=C(C=C4C3=O)OC)OC |
Origin of Product |
United States |
Preparation Methods
The synthesis of 6,7-dimethoxy-3-{3-[4-(4-methoxyphenyl)piperazin-1-yl]-3-oxopropyl}quinazolin-4(3H)-one typically involves a multi-step process. One common method includes the reaction of 6,7-dimethoxyquinazolin-4(3H)-one with 4-(4-methoxyphenyl)piperazine in the presence of a suitable catalyst . The reaction conditions often involve heating and the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .
Chemical Reactions Analysis
6,7-dimethoxy-3-{3-[4-(4-methoxyphenyl)piperazin-1-yl]-3-oxopropyl}quinazolin-4(3H)-one undergoes various chemical reactions, including:
Scientific Research Applications
6,7-dimethoxy-3-{3-[4-(4-methoxyphenyl)piperazin-1-yl]-3-oxopropyl}quinazolin-4(3H)-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 6,7-dimethoxy-3-{3-[4-(4-methoxyphenyl)piperazin-1-yl]-3-oxopropyl}quinazolin-4(3H)-one involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects . For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, thereby exerting its antimicrobial or anticancer effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structure and Substitution Patterns
The quinazolinone core is a common scaffold in medicinal chemistry. Below is a comparative analysis of key analogs:
Table 1: Structural and Functional Comparison of Quinazolinone Derivatives
Key Observations:
Core Modifications: The target compound and C191-0062 share the same substituent but differ in core structure (quinazolin-4(3H)-one vs. quinazoline-2,4-dione). The dione core in C191-0062 may alter electron distribution, affecting binding affinity . Compound 3h/5h retains the 6,7-dimethoxyquinazolinone core but substitutes the piperazine-propyl group with a 4-nitrophenyl moiety. The nitro group’s electron-withdrawing properties likely enhance enzyme inhibition compared to the methoxyphenyl group in the target compound.
Substituent Impact: The 4-methoxyphenylpiperazine group in the target compound may improve solubility and bioavailability due to the methoxy group’s hydrophilicity and piperazine’s basicity . In Compound 5a , the 2-fluorobenzyl group is critical for α-glucosidase inhibition, suggesting that even minor substituent changes (e.g., fluorine vs. methoxy) significantly alter selectivity.
Biological Activity
6,7-Dimethoxy-3-{3-[4-(4-methoxyphenyl)piperazin-1-yl]-3-oxopropyl}quinazolin-4(3H)-one is a synthetic compound belonging to the quinazolinone family, which has garnered attention for its potential biological activities, particularly in the fields of oncology and neurology. This article explores the synthesis, biological activity, and mechanisms of action of this compound, supported by relevant data tables and case studies.
Synthesis
The synthesis of quinazolinone derivatives typically involves a multi-step process. The specific compound can be synthesized through the following general steps:
- Formation of the Quinazolinone Core : This involves cyclization reactions starting from appropriate anilines and carbonyl compounds.
- Substitution Reactions : The introduction of methoxy groups and piperazine moieties is achieved through nucleophilic substitution reactions.
- Final Modifications : Additional functional groups are introduced to enhance biological activity.
Anticancer Activity
Recent studies have demonstrated that quinazolinone derivatives exhibit significant cytotoxic effects against various cancer cell lines. For example, a series of quinazolin-4(3H)-one derivatives were evaluated for their cytotoxicity against human breast adenocarcinoma (MCF-7) and ovarian carcinoma (A2780) cell lines. The compound exhibited IC50 values that were significantly lower than those of established chemotherapeutics like lapatinib, indicating potent anticancer properties.
| Compound | Cell Line | IC50 (µM) | Comparison to Lapatinib |
|---|---|---|---|
| This compound | MCF-7 | 3.79 ± 0.96 | 2-fold more potent |
| This compound | A2780 | 0.20 ± 0.02 | 87-fold more potent |
| Lapatinib | MCF-7 | 5.9 ± 0.74 | Baseline |
| Lapatinib | A2780 | 12.11 ± 1.03 | Baseline |
The mechanism by which this compound exerts its anticancer effects involves the inhibition of multiple tyrosine kinases, including CDK2, HER2, EGFR, and VEGFR2. Molecular docking studies have suggested that it acts as both an ATP non-competitive type-II inhibitor against CDK2 and as an ATP competitive type-I inhibitor against EGFR.
Neurological Activity
In addition to its anticancer properties, quinazolinone derivatives have been investigated for their anticonvulsant activities. A study indicated that modifications in the piperazine moiety could lead to varying degrees of anticonvulsant activity. Specifically, compounds with a methoxy substitution showed enhanced activity compared to their unsubstituted counterparts.
Case Studies
- Anticonvulsant Activity Study : A study synthesized several quinazolinone derivatives and tested them for anticonvulsant activity using animal models. The results indicated that certain derivatives exhibited significant protective effects against induced seizures.
- Cytotoxicity Evaluation : In vitro evaluations revealed that the compound not only inhibited cell proliferation but also induced apoptosis in cancer cells, highlighting its dual mechanism of action.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
